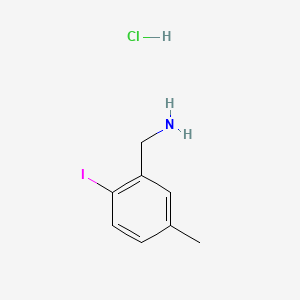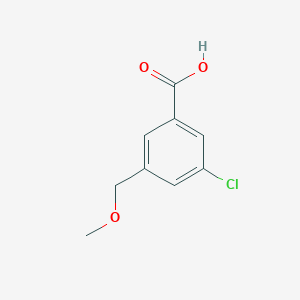
2-Methyl-2-phenylthian-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-phenylthian-4-amine hydrochloride is an organic compound belonging to the class of amines It features a thian-4-amine core with methyl and phenyl substituents, making it a unique structure in the realm of organic chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phenylthian-4-amine hydrochloride typically involves the nucleophilic substitution of a suitable precursor. One common method is the alkylation of 2-phenylthian-4-amine with methyl iodide under basic conditions. The reaction proceeds as follows: [ \text{2-Phenylthian-4-amine} + \text{Methyl iodide} \rightarrow \text{2-Methyl-2-phenylthian-4-amine} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process, including the preparation of intermediates and purification steps. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 2-Methyl-2-phenylthian-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thian-4-amine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and aryl halides are common reagents for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thian-4-amines.
科学研究应用
2-Methyl-2-phenylthian-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 2-Methyl-2-phenylthian-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
2-Phenylthian-4-amine: Lacks the methyl substituent, resulting in different chemical properties and reactivity.
2-Methylthian-4-amine: Lacks the phenyl substituent, leading to variations in biological activity and applications.
Thian-4-amine: The parent compound without any substituents, serving as a basic structure for further modifications.
Uniqueness: 2-Methyl-2-phenylthian-4-amine hydrochloride is unique due to the presence of both methyl and phenyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C12H18ClNS |
|---|---|
分子量 |
243.80 g/mol |
IUPAC 名称 |
2-methyl-2-phenylthian-4-amine;hydrochloride |
InChI |
InChI=1S/C12H17NS.ClH/c1-12(9-11(13)7-8-14-12)10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3;1H |
InChI 键 |
JWHNAFVBDXKJRO-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CCS1)N)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-2-(trifluoromethyl)benzonitrile](/img/structure/B13459829.png)
![[4,4-Diethoxy-1-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B13459831.png)

![1-[(1S)-cyclohex-3-en-1-yl]methanamine](/img/structure/B13459842.png)

![Ethyl 3-amino-8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13459854.png)

![2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid](/img/structure/B13459868.png)
![2-((2-Hydroxyethyl)(methyl)amino)-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B13459904.png)

